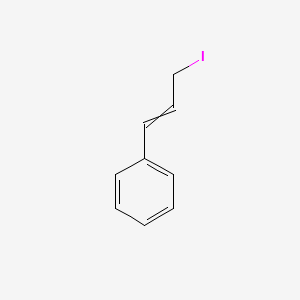

(3-Iodoprop-1-en-1-yl)benzene

Description

(3-Iodoprop-1-en-1-yl)benzene is an organoiodine compound characterized by a propenyl chain substituted with an iodine atom at the third carbon, attached to a benzene ring. Its molecular formula is C₉H₇I, with a molecular weight of 230.06 g/mol. The iodine atom’s high atomic radius and polarizability contribute to its distinct reactivity, particularly in cross-coupling reactions and as a halogen bond donor. The compound’s structure places it within the broader class of vinyl halides, where iodine’s electronegativity (2.66 on the Pauling scale) and leaving-group ability differentiate it from analogous bromine or chlorine derivatives .

Propriétés

IUPAC Name |

3-iodoprop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRCDVGVHIMIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708710 | |

| Record name | (3-Iodoprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59625-54-6 | |

| Record name | (3-Iodoprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Heck Reaction: One common method for synthesizing (3-Iodoprop-1-en-1-yl)benzene is through the Heck reaction. This involves the coupling of iodobenzene with allyl alcohol in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. This method allows for the formation of the double bond in the prop-1-en-1-yl group.

Industrial Production Methods: Industrial production of (3-Iodoprop-1-en-1-yl)benzene may involve large-scale Heck or Wittig reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (3-Iodoprop-1-en-1-yl)benzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction Reactions: Reduction of (3-Iodoprop-1-en-1-yl)benzene can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.

Oxidation: m-CPBA or potassium permanganate (KMnO4) in an appropriate solvent.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst under atmospheric pressure.

Major Products:

Substitution: Formation of substituted prop-1-en-1-ylbenzenes.

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of propylbenzene.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: (3-Iodoprop-1-en-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating studies in molecular biology and biochemistry.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry:

Material Science: (3-Iodoprop-1-en-1-yl)benzene is used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mécanisme D'action

The mechanism of action of (3-Iodoprop-1-en-1-yl)benzene in chemical reactions involves the activation of the double bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The molecular targets and pathways depend on the specific application, such as binding to enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects: Iodine vs. Other Halogens

Compared to bromine- or chlorine-substituted analogs (e.g., (3-bromoprop-1-en-1-yl)benzene or (3-chloroprop-1-en-1-yl)benzene), the iodine atom in (3-iodoprop-1-en-1-yl)benzene introduces significant differences:

| Property | (3-Iodoprop-1-en-1-yl)benzene | (3-Bromoprop-1-en-1-yl)benzene | (3-Chloroprop-1-en-1-yl)benzene |

|---|---|---|---|

| Atomic Radius (Å) | 1.40 | 1.14 | 0.99 |

| Electronegativity | 2.66 | 2.96 | 3.16 |

| Bond Strength (C–X) | ~238 kJ/mol | ~285 kJ/mol | ~327 kJ/mol |

| Reactivity | Superior leaving group | Moderate | Poor leaving group |

The larger atomic radius and weaker C–I bond enhance iodine’s utility in nucleophilic substitutions or Suzuki-Miyaura couplings, where it outperforms bromine and chlorine analogs in reaction rates .

Comparison with Alkenyl-Substituted Benzene Derivatives

Structural analogs like (1-methyl-1-propenyl)benzene (CAS 768-00-3, 767-99-7) lack the iodine substituent, resulting in distinct electronic and steric profiles:

| Property | (3-Iodoprop-1-en-1-yl)benzene | (1-Methyl-1-propenyl)benzene |

|---|---|---|

| Polarizability | High (due to iodine) | Low (methyl group) |

| Electrophilicity | Enhanced (electron-withdrawing iodine) | Reduced (electron-donating methyl) |

| Applications | Cross-coupling reactions | Polymer intermediates |

The iodine atom’s electron-withdrawing nature increases the electrophilicity of the double bond, favoring addition reactions (e.g., hydrohalogenation) compared to the methyl-substituted analog .

Research Findings and Functional Comparisons

Spectroscopic Behavior

The iodine atom induces distinct NMR shifts. The vinylic protons in (3-iodoprop-1-en-1-yl)benzene resonate at δ 6.2–6.5 ppm (¹H NMR), deshielded relative to methyl-substituted analogs (δ 5.8–6.0 ppm). This aligns with iodine’s electron-withdrawing effect, which reduces electron density at the double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.